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1-(2,4,5-Trimethoxy-benzyl)-piperazine

Impurity Profiling HPLC Method Validation Pharmacopoeial Standards

Ambiguous impurity peaks compromise Trimetazidine release testing. This certified Trimetazidine EP Impurity E (2,4,5-regioisomer) resolves identification uncertainty: - Pharmacopoeial reference standard for HPLC/UPLC validation (ICH Q2(R1)/Q3B(R2)). - Distinct chromatographic retention time and mass fragmentation prevent co-elution errors. - >95% HPLC purity ensures reliable quantification in stability and forced degradation studies.

Molecular Formula C14H22N2O3
Molecular Weight 266.34 g/mol
CAS No. 356083-64-2
Cat. No. B185959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4,5-Trimethoxy-benzyl)-piperazine
CAS356083-64-2
Molecular FormulaC14H22N2O3
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1CN2CCNCC2)OC)OC
InChIInChI=1S/C14H22N2O3/c1-17-12-9-14(19-3)13(18-2)8-11(12)10-16-6-4-15-5-7-16/h8-9,15H,4-7,10H2,1-3H3
InChIKeySXEQVYYQWYPXLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimetazidine EP Impurity E Procurement Specification


1-(2,4,5-Trimethoxy-benzyl)-piperazine (CAS 356083‑64‑2), systematically named 1-[(2,4,5‑trimethoxyphenyl)methyl]piperazine, is a high‑purity (>95 % HPLC) small‑molecule piperazine derivative with a molecular formula of C₁₄H₂₂N₂O₃ and an exact mass of 266.16 Da [REFS‑1]. The compound is explicitly defined in the European Pharmacopoeia as Trimetazidine EP Impurity E, distinguishing it from the active pharmaceutical ingredient Trimetazidine (2,3,4‑substitution) and the five other positional isomer impurities (A–D, F) that can arise during Trimetazidine synthesis and degradation [REFS‑2].

Designation European Pharmacopoeia Impurity E standard
Workflow Method specificity validation and QC release testing
Identity Cue 2,4,5-trimethoxy regioisomer distinct from API and Impurities A-F

Why Trimetazidine EP Impurity E Cannot Be Substituted


Substitution of the 1‑(2,4,5‑trimethoxy‑benzyl)‑piperazine structure with any other regioisomer from the class of trimethoxybenzyl‑piperazine derivatives will irrevocably alter the compound’s analytical fingerprint and biological signature. The substitution pattern dictates the configuration of hydrogen‑bond donors, the topological polar surface area (TPSA of 43 Ų for the 2,4,5‑isomer), the XLogP3 partition coefficient (value of 1), and the distinctive fragment‑ion ratios observed during mass spectrometry analysis [REFS‑1]. Data from a focused medicinal‑chemistry campaign demonstrate that regioisomeric replacements of the trimethoxybenzyl moiety result in >100‑fold differences in off‑target liability against hERG potassium channels — e.g., Compound 16 in the series displays ~120‑fold selectivity over hERG relative to N‑type calcium‑channel potency, whereas the lead compound NP078585 exhibited substantial hERG inhibition [REFS‑2]. Direct interchange of impurity standards therefore undermines the specificity mandated by ICH Q3 guidelines and compromises both the validity of pharmacopoeial methods and the reproducibility of structure‑based ligand‑design efforts.

Regioisomer 2,3,4- (API), 3,4,5- (Imp. A) or 2,4,6- (Imp. F) isomers cannot be substituted; chromatographic retention and MS fragmentation differ despite identical mass.
Property Identical TPSA (43 Ų) and similar XLogP3 do not ensure interchangeability; physical chromatographic behavior is the definitive criterion.
Off-target Regioisomeric replacements showed >100-fold differences in off-target liability; impurity standards are not surrogates for SAR probe selection.
Using an incorrect isomer compromises ICH Q3 method specificity and may produce false QC results.

Differentiation Evidence for Trimetazidine EP Impurity E


Isomeric Retention Time and Method Specificity

The 2,4,5‑regioisomer of trimethoxybenzyl‑piperazine (Trimetazidine EP Impurity E) exhibits a chromatographic relative retention time (RRT) that is distinct from those of the 3,4,5‑isomer (Impurity A, CAS 52146‑35‑7), the 2,4,6‑isomer (Impurity F, CAS 754147‑91‑6), and the 2,3,4‑isomer (Trimetazidine, CAS 5011‑34‑7) under validated isocratic HPLC conditions [1]. In a validated UPLC‑PDA method capable of simultaneously quantifying nine process‑related impurities, each impurity’s unique retention time and spectral absorbance were essential for regulatory compliance with ICH Q2(R1) guidelines [2]. Substituting one isomer for another directly invalidates the specificity parameter of analytical procedures used in Abbreviated New Drug Applications (ANDAs).

Isomeric RRT and Method Specificity
Data to verify
Distinct RRT vs. Impurity A (3,4,5-), F (2,4,6-), and API (2,3,4-).
Specificity validation requires isomer-specific standard.
Exact RRT not publicly available; documented via monograph acceptance criteria.
Impurity Profiling HPLC Method Validation Pharmacopoeial Standards

Fragmentation Pattern for Unambiguous Identification

The 2,4,5‑trimethoxy substitution pattern generates a characteristic electron‑ionisation fragmentation spectrum that is distinguishable from the 2,3,4‑, 3,4,5‑, and 2,4,6‑isomers. The exact mass of the free base is 266.16304 Da, and the retention time‑coupled mass‑spectrometric behaviour produces unique precursor‑to‑product ion transitions, critical for selective reaction monitoring (SRM) assays [1]. A validated LC‑MS/MS method for trimetazidine and its impurities demonstrates that peak assignment to Impurity E relies on its specific mass‑to‑charge ratio (m/z 267.17 [M+H]⁺) and fragmentation pattern, which differ from the N‑formyl impurity (m/z 295) and other regioisomers [2].

Fragmentation Pattern for ID
Data to verify
[M+H]⁺ = 267.17 Da; unique MS/MS transitions distinguishable from N-formyl impurity.
Prevents misassignment of isobaric peaks in forced-degradation studies.
Differentiation requires retention-time-resolved LC-MS/MS with certified standard.
LC-MS/MS Impurity Identification Structural Elucidation

Lipophilicity and Chromatographic Retention

The computed XLogP3 value of 1 for 1‑(2,4,5‑trimethoxy‑benzyl)‑piperazine is identical to that of the 3,4,5‑isomer (Impurity A) yet distinct from the 2,3,4‑isomer (Trimetazidine, XLogP3 = 1.2) [REFS‑1]. The topological polar surface area (TPSA) of 43 Ų, consistent across all three trimethoxy isomers, results from the identical number of hydrogen‑bond acceptors (5) and donors (1). The differentiation in reversed‑phase liquid‑chromatographic retention therefore arises from nuances in molecular shape rather than gross polarity differences, necessitating the use of isomer‑specific reference standards for accurate peak identification rather than relying on computational logP predictions [REFS‑2].

Lipophilicity and Retention
Context-dependent
XLogP3 = 1; TPSA = 43 Ų. XLogP3 differs by 0.2 from API (1.2).
Identical LogP between isomers does not imply interchangeability.
Computed descriptors; physical retention behavior is definitive for method validation.
Lipophilicity LogP QSAR Drug Design

Application Scenarios for Trimetazidine EP Impurity E


Reference Standard for Trimetazidine Impurity Profiling

The compound’s designation as Trimetazidine EP Impurity E [1] makes it indispensable for the validation of HPLC and UPLC methods intended for regulatory submissions (USP/EP/BP). Its use as a certified reference standard ensures that the specificity, linearity, and accuracy of impurity quantification in Trimetazidine drug substance and drug product release tests conform to ICH Q2(R1) and ICH Q3B(R2) guidelines. Generic substitution with Impurity A or Impurity F will alter the impurity profile and result in non‑compliance with the pharmacopoeial monograph acceptance criteria.

Forced-Degradation Method Development for Trimetazidine

During oxidative, thermal, and photolytic stress testing of Trimetazidine tablets, the 2,4,5‑regioisomer may form or be monitored as a potential degradation product [2]. Its distinct chromatographic retention time and mass‑spectrometric fragmentation pattern allow analytical laboratories to distinguish it from co‑eluting isobaric impurities, ensuring that stability‑indicating methods accurately track degradation kinetics without peak‑identity ambiguity.

Sigma Receptor Profiling Tool Compound

Preliminary in‑house screening data indicate that the 2,4,5‑trimethoxy substitution pattern confers binding preferences at sigma‑1 and sigma‑2 receptors that differ from those of the 3,4,5‑ or 2,3,4‑isomers [REFS‑3]. Procurement of the correct regioisomer is therefore critical for medicinal‑chemistry campaigns aimed at establishing structure‑activity relationships (SAR) for sigma‑receptor ligands, where even minor changes in methoxy‑group position can shift Ki values by orders of magnitude.

Calcium Channel Selectivity Reference in Analgesic Discovery

The trimethoxybenzyl‑piperazine scaffold, exemplified by the 2,4,5‑substituted derivative, forms the core of a series of N‑type calcium‑channel blockers with documented selectivity over hERG potassium channels (~120‑fold) and L‑type channels (~3,600‑fold) for the optimised Compound 16 [REFS‑3]. Researchers engaged in ion‑channel drug discovery use the unsubstituted piperazine‑trimethoxybenzyl chemotype, including the 2,4,5‑isomer, as a comparator to benchmark selectivity profiles of new chemical entities.

Application
Selection Property
Validation Focus
Impurity Profiling Reference Standard
Pharmacopoeial identity confirmation (EP Impurity E)
ICH Q2(R1) specificity and linearity for Trimetazidine QC
Forced-Degradation Method Development
2,4,5-regioisomer marker and distinct MS fragmentation
Stability-indicating method peak-identity verification
Sigma Receptor Profiling Tool
Regioisomer-specific binding preferences at sigma-1/2
SAR campaigns for sigma-receptor ligand design
Calcium Channel Selectivity Comparator
Trimethoxybenzyl-piperazine chemotype scaffold
Ion-channel selectivity benchmarking for new entities
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